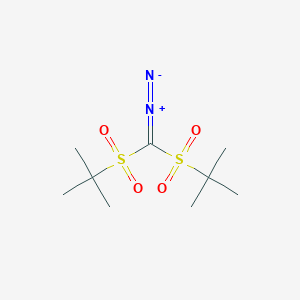

Bis(T-butylsulfonyl)diazomethane

Descripción general

Descripción

Bis(T-butylsulfonyl)diazomethane is a chemical compound with the molecular formula C9H18N2O4S2 . It has a molecular weight of 282.38 . The compound appears as white to pale yellow crystals or crystalline powder .

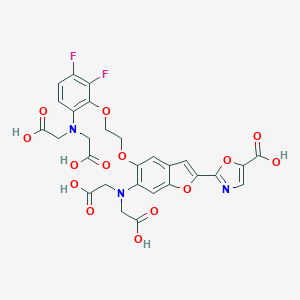

Molecular Structure Analysis

The molecular structure of this compound consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms . The exact arrangement of these atoms forms the unique structure of this compound .Physical and Chemical Properties Analysis

This compound is a white to pale yellow crystalline powder . It is stored at 2-10 degrees Celsius to maintain its stability .Aplicaciones Científicas De Investigación

1. New Reaction Mechanisms

- Bis(methylsulfonyl)diazomethane has shown unique reactivity with N-(1-Phenylvinyl)morpholines, leading to novel organic compounds and demonstrating interesting reaction pathways in organic synthesis (Schöllkopf, Wiskott, & Riedel, 1975).

2. Formation of Multifunctional Compounds

- Research has shown that reactions involving bis[bis(diisopropylamino)phosphino]diazomethane can produce cationic and multifunctional compounds, highlighting its utility in synthesizing complex chemical structures (Dyer, Baceiredo, & Bertrand, 1996).

3. Interactions with Metal Complexes

- Studies have revealed that bis(trifluoromethyl)diazomethane can interact with zerovalent nickel, palladium, and platinum complexes, offering insights into metal-organic chemistry (Clemens et al., 1971).

4. Photoreaction Studies

- The photoreaction of diphenyldiazomethanes has been extensively studied, providing valuable information on the structural and electronic properties of the resulting compounds (Kawano et al., 2007).

5. Synthesis of Novel Organic Compounds

- Research has enabled the synthesis of new organic compounds, such as bis(diazo) compounds and bis(carbene), from bis(2-fluoro-2-polyfluoroalkylalkenyl) sulfones, expanding the repertoire of organic synthesis (Borodkin et al., 2019).

6. Cyclopropanation Studies

- Investigations into cyclopropanation using diazomethane and bis(oxazoline)palladium(II) complexes have provided new insights into enantioselective synthesis processes (Denmark et al., 1997).

7. Antimicrobial Activity

- The synthesis of new bis(heterocycles) from diazomethane has been explored for their antimicrobial properties, illustrating the potential biomedical applications of these compounds (Padmavathi et al., 2011).

8. Ligand Synthesis for Metal Complexes

- Research has focused on synthesizing bis(polyfluoroalkenyl)sulfones and bis(polyfluoromethoxyalkenyl)sulfones for use as ligands in metal complexes, demonstrating the versatility of diazomethane derivatives in coordination chemistry (Borodkin, Rusanov, & Shermolovich, 2021).

9. Reactivity with Sulfones

- The cyclo-addition reaction of diazomethane with α,β-unsaturated sulfones has been explored, revealing diverse product formations and reaction pathways (Helder et al., 1973).

Safety and Hazards

Bis(T-butylsulfonyl)diazomethane can cause skin irritation and serious eye irritation . In case of skin contact, it is advised to wash off immediately with soap and plenty of water . If it comes in contact with the eyes, rinse cautiously with water for several minutes . If symptoms persist, seek medical attention .

Propiedades

IUPAC Name |

2-[tert-butylsulfonyl(diazo)methyl]sulfonyl-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4S2/c1-8(2,3)16(12,13)7(11-10)17(14,15)9(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAFWZKVQMVOANB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C(=[N+]=[N-])S(=O)(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619168 | |

| Record name | 2-[Diazo(2-methylpropane-2-sulfonyl)methanesulfonyl]-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138529-84-7 | |

| Record name | 2-[Diazo(2-methylpropane-2-sulfonyl)methanesulfonyl]-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

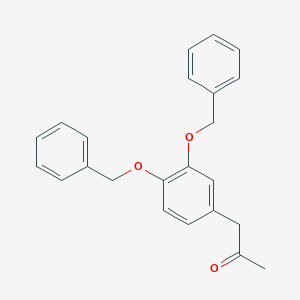

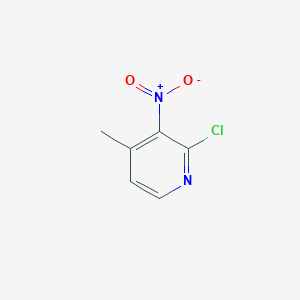

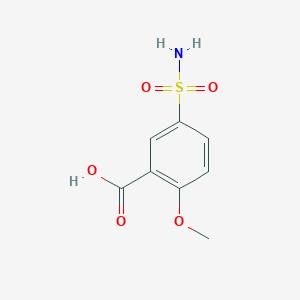

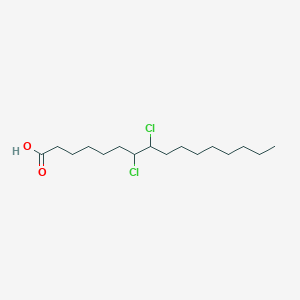

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.